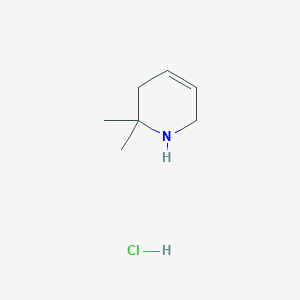
2,2-Dimethyl-1,2,3,6-tetrahydropyridinehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-dimethyl-1,2,3,6-tetrahydropyridine hydrochloride is a heterocyclic compound with the molecular formula C7H13N·HCl. It is a derivative of tetrahydropyridine, a class of compounds known for their diverse biological activities and applications in various fields of science and industry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-1,2,3,6-tetrahydropyridine hydrochloride typically involves the reaction of 2,2-dimethyl-1,2,3,6-tetrahydropyridine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process involves refluxing the starting materials in a suitable solvent, such as acetone, followed by purification steps to isolate the desired product .
Industrial Production Methods
In an industrial setting, the production of 2,2-dimethyl-1,2,3,6-tetrahydropyridine hydrochloride may involve large-scale synthesis using similar reaction conditions. The process is optimized for efficiency and yield, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the scalability of the production process .
化学反应分析
Types of Reactions
2,2-dimethyl-1,2,3,6-tetrahydropyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to different tetrahydropyridine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted tetrahydropyridine derivatives, which can have different functional groups attached to the nitrogen atom or the carbon atoms in the ring .
科学研究应用
2,2-dimethyl-1,2,3,6-tetrahydropyridine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a lead compound for developing new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis
作用机制
The mechanism of action of 2,2-dimethyl-1,2,3,6-tetrahydropyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
1,2,3,6-tetrahydropyridine: A parent compound with similar structural features but lacking the dimethyl substitution.
4-methyl-1,2,3,6-tetrahydropyridine hydrochloride: A derivative with a methyl group at the 4-position.
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride: Known for its neurotoxic properties and use in Parkinson’s disease research.
Uniqueness
2,2-dimethyl-1,2,3,6-tetrahydropyridine hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the dimethyl groups can enhance its stability and modify its interactions with molecular targets, making it a valuable compound for various research applications .
属性
分子式 |
C7H14ClN |
|---|---|
分子量 |
147.64 g/mol |
IUPAC 名称 |
6,6-dimethyl-2,5-dihydro-1H-pyridine;hydrochloride |
InChI |
InChI=1S/C7H13N.ClH/c1-7(2)5-3-4-6-8-7;/h3-4,8H,5-6H2,1-2H3;1H |
InChI 键 |
QJUGUKZICPPWEK-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC=CCN1)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


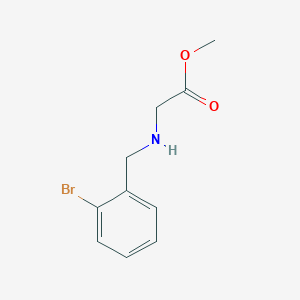
![2-{6-[2-(Dimethylamino)ethyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-aminetrihydrochloride](/img/structure/B13573651.png)
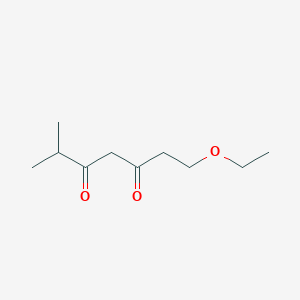
![(2S)-2-amino-2-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-ol](/img/structure/B13573659.png)

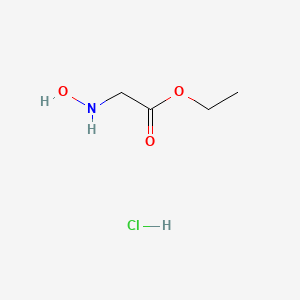
![tert-butyl (1R,3r,5S)-3-(aminomethyl)-6-azabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B13573680.png)

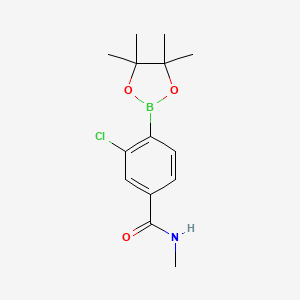

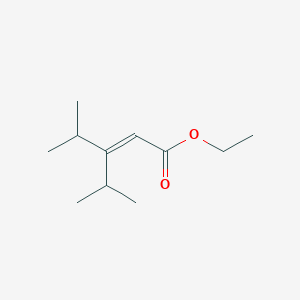
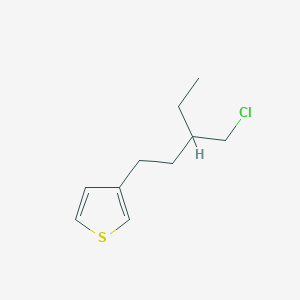

![2-[(diphenylmethyl)sulfanyl]-N-(prop-2-en-1-yl)acetamide](/img/structure/B13573727.png)
